molecular formula C14H14N2OS B5531192 N-(6-methyl-2-pyridinyl)-2-(methylthio)benzamide CAS No. 503533-99-1

N-(6-methyl-2-pyridinyl)-2-(methylthio)benzamide

Cat. No. B5531192
CAS RN: 503533-99-1
M. Wt: 258.34 g/mol
InChI Key: KQJYHCVFWFCQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related N-substituted benzamides often involves multi-step chemical processes, including palladium-mediated C(sp3)-H bond activation and direct arylation or alkylation methods (Chen et al., 2023). These methodologies highlight the versatility and efficiency of accessing various N-substituted benzamide derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(6-methyl-2-pyridinyl)-2-(methylthio)benzamide is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These approaches provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall geometry, essential for understanding the compound's chemical behavior (Artheswari et al., 2019).

Chemical Reactions and Properties

N-substituted benzamides and pyridinyl compounds participate in various chemical reactions, including cyclization, oxidation, and functional group transformations, leading to diverse derivatives with unique properties. These reactions are crucial for tailoring the compound's functionality for specific applications (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular arrangement and intermolecular interactions. These characteristics are significant for determining the compound's suitability in various scientific and industrial applications (Manessi‐Zoupa et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the compound's behavior in chemical reactions and its potential as a precursor for more complex molecules. Understanding these properties is essential for developing new synthetic routes and applications (Kato et al., 1998).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-6-5-9-13(15-10)16-14(17)11-7-3-4-8-12(11)18-2/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJYHCVFWFCQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351786
Record name N-(6-Methylpyridin-2-yl)-2-(methylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-(methylsulfanyl)benzamide

CAS RN

503533-99-1
Record name N-(6-Methylpyridin-2-yl)-2-(methylsulfanyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.